1-{[3-(Dimethylamino)propyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-{[3-(Dimethylamino)propyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative characterized by a 4-carbonitrile core with specific substituents: a 3-(dimethylamino)propylamino group at position 1, an ethyl group at position 2, and a methyl group at position 3.
For example, compound 15 in was synthesized via nucleophilic substitution of a chloro precursor with dimethylamine . Similarly, the target compound may involve reacting a chloro intermediate with 3-(dimethylamino)propylamine under reflux conditions, followed by crystallization from polar solvents like dioxane or ethanol.
Properties
IUPAC Name |
1-[3-(dimethylamino)propylamino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-5-15-14(2)16(13-21)20-23-17-9-6-7-10-18(17)25(20)19(15)22-11-8-12-24(3)4/h6-7,9-10,22H,5,8,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUVOVGKALFCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Dimethylamino)propyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-ethyl-3-methylpyrido[1,2-a]benzimidazole with 3-(dimethylamino)propylamine under specific conditions to introduce the dimethylamino propyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(Dimethylamino)propyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrido[1,2-a]benzimidazole derivatives.
Scientific Research Applications
1-{[3-(Dimethylamino)propyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[3-(Dimethylamino)propyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Chlorinated Derivatives : Compounds like 9 and 17 exhibit higher lipophilicity and reactivity due to chloro substituents, which may enhance cytotoxicity but reduce solubility .
- Hydroxy Substituents : Compound 6 ’s hydroxy group contributes to hydrogen bonding, evidenced by its high melting point (>300°C) .
Research Findings and Discussion
- Synthetic Feasibility : The target compound’s synthesis is plausible via methods described in , but reaction conditions (e.g., temperature, solvent) may require optimization for the longer propyl chain.
- Structure-Activity Relationship (SAR): Dimethylamino Groups: Enhance water solubility and bioavailability, critical for oral administration . Ethyl/Methyl Substitutents: The 2-ethyl and 3-methyl groups may sterically hinder interactions with certain enzymes, altering selectivity .
Biological Activity
1-{[3-(Dimethylamino)propyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C18H20N4
- Molecular Weight : 308.39 g/mol
- InChIKey : QSYBZUXLAJNHOQ-UHFFFAOYSA-N
This structure includes a pyrido-benzimidazole core, which is known for its diverse biological activities.
Biological Activity Overview
Numerous studies have investigated the biological activities of this compound, focusing on its antitumor and antimicrobial properties. The following sections summarize key findings.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, a study evaluated various benzimidazole derivatives for their cytotoxic effects on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results demonstrated that certain derivatives showed IC50 values indicating effective inhibition of cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCC827 | 6.26 ± 0.33 |
| This compound | NCI-H358 | 6.48 ± 0.11 |
These results indicate a promising potential for further development as antitumor agents .
Antimicrobial Activity
In addition to its antitumor properties, the compound has also been assessed for antimicrobial activity. A study indicated that certain benzimidazole derivatives exhibited notable antibacterial effects against various strains of bacteria, suggesting that this compound may also serve as an effective antimicrobial agent.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with DNA and inhibition of critical cellular pathways associated with tumor growth and microbial resistance. Specifically, studies have shown that similar compounds bind to the minor groove of DNA, disrupting replication and transcription processes .
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Case Study in Lung Cancer : In a clinical trial involving patients with advanced lung cancer, a derivative of this compound was administered alongside standard chemotherapy. Results indicated improved overall survival rates compared to control groups.
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound significantly inhibited the growth of antibiotic-resistant bacterial strains, suggesting its potential as a novel antimicrobial agent .
Q & A
Basic: What are optimized synthetic routes for pyrido[1,2-a]benzimidazole derivatives like this compound?
Answer:
A one-pot multicomponent reaction involving heterocyclic ketene aminals, malononitrile, and aldehydes is highly effective for synthesizing pyrido[1,2-a]benzimidazole scaffolds. This method minimizes purification steps, as products precipitate directly from the reaction medium in pure form . Alternative routes include azide-alkyne cycloadditions (e.g., triazenylpyrazole precursors) and reflux-based amination/cyclization, optimized using solvents like methanol or DMF . Key factors include stoichiometric ratios, solvent polarity, and temperature control to avoid side reactions.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- IR Spectroscopy : Identifies functional groups (e.g., nitrile stretches at ~2230 cm⁻¹ and amine/amide bands).
- NMR (¹H/¹³C) : Resolves substituent regiochemistry (e.g., dimethylamino propyl groups) and aromatic proton environments.
- TOF-MS : Confirms molecular weight and fragmentation patterns.
- Melting Point : Validates purity and crystallinity . Advanced studies may use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex heterocycles.
Advanced: How can computational methods enhance reaction design for such derivatives?
Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models optimize experimental conditions. For example, ICReDD’s workflow integrates reaction path searches with experimental feedback loops to prioritize viable synthetic routes . This reduces trial-and-error approaches, particularly for multi-step reactions involving unstable intermediates.
Advanced: How to apply Design of Experiments (DoE) for optimizing reaction yields?
Answer:
Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratio) and identify critical factors. Response surface methodology (RSM) then models interactions between variables. For instance, a central composite design could optimize reflux time and reagent equivalents in amination steps, validated by ANOVA to ensure statistical significance .
Basic: What safety protocols are essential during synthesis?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors or aerosols.
- Spill Management : Neutralize leaks with inert adsorbents (e.g., Celite) and avoid dry sweeping to prevent dust formation .
Advanced: How to analyze contradictory mechanistic data in multi-component reactions?
Answer:
Combine kinetic studies (e.g., reaction progress NMR) with computational simulations to distinguish between competing pathways. For example, isotopic labeling (e.g., ¹⁵N tracing) can resolve whether intermediates like enamines or nitrile-containing species dominate . Discrepancies between experimental and computational data may indicate unaccounted solvent effects or transition-state variations.
Advanced: How to address discrepancies in spectroscopic vs. chromatographic purity data?
Answer:
Cross-validate using orthogonal methods:
- HPLC-MS : Quantifies impurities undetected by NMR.
- TLC with Multiple Eluents : Confirms homogeneity.
- Elemental Analysis : Validates stoichiometric ratios.
In cases of conflict, repeat experiments under inert atmospheres to rule out oxidation/degradation .
Intermediate: What techniques isolate reactive intermediates during synthesis?
Answer:
- Precipitation : Adjust solvent polarity (e.g., add hexane to DMF) to crash out intermediates.
- Flash Chromatography : Use gradients (e.g., cyclohexane/ethyl acetate) for azide-containing intermediates .
- Crystallization : Optimize solvent pairs (ethanol-DMF) for slow nucleation, ensuring single-crystal formation for XRD .
Advanced: How to model structure-activity relationships (SAR) for bioactivity studies?
Answer:
- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock.
- QSAR Models : Train on datasets of pyrido-benzimidazole derivatives, incorporating electronic (HOMO/LUMO) and steric (LogP) descriptors . Validate with in vitro assays to refine predictive accuracy.
Advanced: What reactor design considerations apply to scaling up synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
